molecular formula C17H18N2O2S B1454138 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL CAS No. 923289-21-8

2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL

Cat. No. B1454138
M. Wt: 314.4 g/mol
InChI Key: LPPRPUJPNUYIKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL, also known as IPTQ, is an organic compound belonging to the quinoline family of compounds. It is a colorless solid with a molecular weight of 318.4 g/mol. IPTQ is a potential therapeutic agent for the treatment of a variety of diseases, including cancer, diabetes, and inflammation.

Scientific Research Applications

1. 2,4-Disubstituted Thiazoles

  • Application Summary : Thiazoles are important heterocyclics exhibiting boundaryless biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .
  • Methods of Application : Researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities .
  • Results or Outcomes : The present review describes the biological importance of recently developed 2,4-disubstituted thiazole derivatives .

2. N-(thiazol-2-yl)benzenesulfonamides

  • Application Summary : N-(thiazol-2-yl)benzenesulfonamides, which combine thiazole and sulfonamide groups, are investigated for their antibacterial activity .
  • Methods of Application : These molecules are synthesized and then tested for their antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine .
  • Results or Outcomes : Several of the synthesized compounds display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

properties

IUPAC Name

7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-9(2)13-8-22-17(19-13)12-7-14(20)11-5-6-15(21-4)10(3)16(11)18-12/h5-9H,1-4H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPRPUJPNUYIKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC(=CC2=O)C3=NC(=CS3)C(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693886
Record name 7-Methoxy-8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL

CAS RN

923289-21-8
Record name 7-Methoxy-8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL
Reactant of Route 2
2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL
Reactant of Route 3
Reactant of Route 3
2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL
Reactant of Route 4
2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL
Reactant of Route 5
Reactant of Route 5
2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL
Reactant of Route 6
2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL

Citations

For This Compound
6
Citations
S Radl, H Rezkova, I Obadalova, J Srbek, J Břicháč… - …, 2014 - thieme-connect.com
Two synthetic approaches to the achiral quinoline fragment of simeprevir are described. Both approaches are based on the synthesis of methyl 4-hydroxy-7-methoxy-8-methylquinoline-…
Number of citations: 3 www.thieme-connect.com
ZX Niu, YT Wang, SN Zhang, Y Li, XB Chen… - European Journal of …, 2023 - Elsevier
The development of heterocyclic derivatives has progressed considerably over the past few decades, and many new agents of synthetic and natural origin have been produced. Among …
Number of citations: 17 www.sciencedirect.com
Z Časar - Synthesis, 2020 - thieme-connect.com
The US Food and Drug Administration approved 18 new drugs that incorporate the cyclopropyl structural motif in the time frame from 2012 to 2018. This review provides an overview of …
Number of citations: 43 www.thieme-connect.com
MS Shmidt, PA Mañez, CA Stortz, IA Perillo… - Journal of Molecular …, 2017 - Elsevier
The reaction of 2-alkoxycarbonyl-4-quinolinones (1) with a variety of alkylating reagents under different conditions, lead to the corresponding O-alkylated products. The behavior in …
Number of citations: 3 www.sciencedirect.com
S Rádl - Education, 1978 - researchgate.net
ARE GENERICS ONLY A COPY_AND_PASTE PRODUCTS? Stanislav Rádl Zentiva–A Sanofi Company, U kabelovny 130, 102 37 Prague, Czech Republic Generic drugs …
Number of citations: 2 www.researchgate.net
A Hickey, J Merz, HH Al Mamari… - The Journal of …, 2022 - ACS Publications
The Ir-catalyzed C–H borylation of fluoroquinolines has been realized. The quinoline boronic ester formed undergoes a range of important transformations of relevance to medicinal …
Number of citations: 4 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.